molecular formula C11H15O4- B3342423 (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt CAS No. 205639-92-5

(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt

Cat. No. B3342423
CAS RN: 205639-92-5
M. Wt: 211.23 g/mol
InChI Key: BHVDNSFXALRISF-BDAKNGLRSA-M
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Description

This compound is a potassium salt of a carboxylic acid, specifically a cyclohexadiene derivative. It has two hydroxyl groups and a tert-butyl group attached to the cyclohexadiene ring .


Molecular Structure Analysis

The compound has a cyclohexadiene ring with two hydroxyl groups, a carboxy group, and a tert-butyl group. The (2R,3S) notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, similar compounds often participate in oxidation reactions .

Scientific Research Applications

Biological Properties and Applications

(Volod’kin et al., 2013) explored the biological properties of compounds related to the potassium salt . They foundthat sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, which share structural similarities with the compound , are effective in treating burn injuries, cancer, and radiation damage. These findings were observed in both in vivo and in vitro studies. Additionally, these compounds were found to promote the growth of cereal plants, highlighting their potential in agricultural applications.

Chemical Synthesis and Reactivity

In the realm of chemical synthesis and reactivity, (Prandi & Venturello, 1994) investigated the reactivity of compounds involving similar potassium salts. They demonstrated that the mixture of sec-butyllithium and potassium tert-butoxyde in tetrahydrofuran at low temperatures promotes smooth 1,4-eliminative processes, leading to the generation of conjugate dienes. This process underscores the utility of potassium salts in facilitating important reactions in organic synthesis.

Structural Analysis

The study by (Jutzi et al., 1992) revealed how potassium tert-butoxide can be used in the reaction with 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene to produce 1,2,3,4-tetramethylfulvene. This kind of chemical transformation, involving a potassium salt, is significant in the synthesis of various functionalized cyclopentadiene systems, which are valuable in numerous chemical applications.

properties

IUPAC Name

potassium;(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4.K/c1-11(2,3)7-5-4-6(10(14)15)8(12)9(7)13;/h4-5,8-9,12-13H,1-3H3,(H,14,15);/q;+1/p-1/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMGCJMRBKTUAB-RJUBDTSPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15KO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Reactant of Route 2
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Reactant of Route 3
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Reactant of Route 4
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Reactant of Route 5
Reactant of Route 5
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Reactant of Route 6
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt

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